![molecular formula C12H12N2O3S B5539157 3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5539157.png)

3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

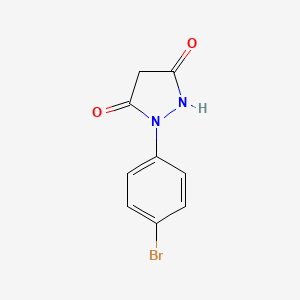

3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is a compound that falls within the class of 1,3,4-oxadiazoles. This class of compounds is known for a range of biological activities and has been extensively studied for their potential in medicinal chemistry.

Synthesis Analysis

- Husain et al. (2009) describe the synthesis of 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones, which are closely related to the compound . These were derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid (fenbufen) (Husain et al., 2009).

Molecular Structure Analysis

- Kumarasinghe et al. (2009) discuss the structure of similar compounds, highlighting the importance of spectroscopic techniques and X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

- Jian-nan (2009) synthesized 1,3,4-oxadiazole-2-thione derivatives from aromatic acids, providing insights into the chemical reactions and properties of related oxadiazole compounds (Jian-nan, 2009).

Physical Properties Analysis

- The synthesis and characterization of similar oxadiazole derivatives by Adimule et al. (2014) contribute to understanding the physical properties of these compounds. They used spectral analyses (NMR, MS) for characterization (Adimule et al., 2014).

Chemical Properties Analysis

- The study by Mokale et al. (2010) on 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives provides insights into the chemical properties of closely related compounds. They explored the anti-inflammatory activity of these derivatives (Mokale et al., 2010).

Applications De Recherche Scientifique

Corrosion Inhibition

Compounds with 1,3,4-oxadiazole moieties have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal that such compounds exhibit significant protection against corrosion, potentially by forming a protective layer on the metal surface, as supported by gravimetric, electrochemical, and surface analysis methods (Ammal, Prajila, & Joseph, 2018).

Urease Inhibition

Novel indole-based hybrid oxadiazole scaffolds have demonstrated potent urease inhibitory activity. This suggests their potential application in treating diseases related to urease enzyme activity, such as gastrointestinal disorders and urinary tract infections (Nazir et al., 2018).

Anti-inflammatory and Analgesic Activities

Research on β-aroylpropionic acid-based 1,3,4-oxadiazoles has shown promising results for anti-inflammatory and analgesic effects. These compounds may offer therapeutic advantages with lower ulcerogenic action compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2009).

PET Radiopharmaceuticals

The automated synthesis of a PET radiopharmaceutical targeting the sphingosine-1 phosphate receptor 1 (S1P1) for human use has been achieved. This development is significant for imaging studies related to inflammation and other conditions where S1P1 plays a critical role (Luo et al., 2019).

Antimicrobial Activities

Benzimidazole derivatives containing 1,3,4-oxadiazole groups have been synthesized and shown to possess potential antimicrobial properties. These compounds could be valuable in the development of new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).

Solar Cell Applications

Molecular engineering of organic sensitizers incorporating oxadiazole units for solar cell applications has led to sensitizers with high efficiency in converting photon energy to electrical energy. This research contributes to the development of more efficient and cost-effective solar cells (Kim et al., 2006).

Anticancer Evaluation

Derivatives of 1,3,4-oxadiazoles have been evaluated for their anticancer properties. Some compounds have shown promising activity against various cancer cell lines, highlighting the potential for these molecules in anticancer drug development (Ravinaik et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-8-3-2-4-9(7-8)11-13-14-12(17-11)18-6-5-10(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWRPVRSGKJFKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)

![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)

![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)

![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)

![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)